Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate

Description

BenchChem offers high-quality Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXNXPNLGQJYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate

Introduction

In the landscape of modern medicinal chemistry and drug development, the morpholine ring stands out as a "privileged structure."[1][2] This versatile heterocycle is a cornerstone in the design of bioactive molecules due to its favorable physicochemical, metabolic, and biological properties.[2][3] When appropriately substituted, morpholine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The compound Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate (CAS 146944-34-5) embodies this principle, integrating the morpholine scaffold with two other critical chemical motifs: a benzyl group and a tert-butoxycarbonyl (Boc) protected amine.[5]

The N-benzyl group can modulate biological activity and pharmacokinetic properties, while the Boc group is a ubiquitous protecting group in multi-step organic synthesis, valued for its stability and facile removal under mild acidic conditions.[6][7] The precise structural integrity and purity of this molecule are therefore paramount for its use as a pharmaceutical intermediate or as a candidate in discovery pipelines.

This guide provides an in-depth, multi-technique framework for the definitive characterization of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate. Moving beyond a simple listing of data, we will explore the causality behind the selection of analytical methods, provide detailed, field-tested protocols, and explain the interpretation of the resulting data. This document is intended for researchers, chemists, and quality control professionals who require a robust and self-validating system for confirming the identity, structure, and purity of this important morpholine derivative.

Molecular Structure and Physicochemical Profile

A thorough characterization begins with an understanding of the molecule's fundamental properties and the contribution of its constituent parts.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(4-benzylmorpholin-2-ylmethyl)-N-methylcarbamate | N/A |

| CAS Number | 146944-34-5 | [5][8] |

| Molecular Formula | C₁₇H₂₆N₂O₃ | [5] |

| Molecular Weight | 306.40 g/mol | [5] |

The structure is composed of three key regions, each contributing to its overall chemical behavior:

-

4-Benzylmorpholine Core : The morpholine ring provides a polar, six-membered heterocyclic scaffold. The N-benzyl group adds a lipophilic aromatic moiety, which can be critical for interactions with biological targets.

-

2-Substituted Side Chain : The -(CH₂)NH- side chain at the C-2 position of the morpholine ring acts as a linker to the carbamate functionality.

-

N-Boc Protecting Group : The tert-butoxycarbonyl group protects the secondary amine, preventing its participation in undesired side reactions. Its characteristic spectroscopic signals are a crucial validation point for a successful synthesis.[6]

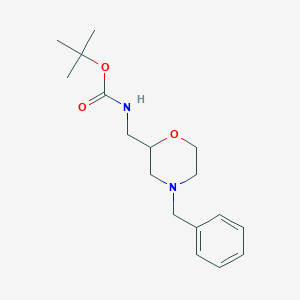

Caption: Chemical structure of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate.

Conceptual Synthesis and the Role of Characterization

The synthesis of a molecule like this typically involves a multi-step sequence where characterization at the final step is non-negotiable. A plausible synthetic strategy validates the necessity of the analytical methods described herein.

Caption: Conceptual workflow for synthesis and the critical role of final characterization.

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic methods provide the foundational evidence for the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR confirms the presence and connectivity of proton-bearing fragments, while ¹³C NMR verifies the carbon skeleton. The appearance of a sharp, intense singlet for the tert-butyl group is a definitive indicator of a successful N-Boc protection.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans).

-

Process the data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm).

-

Data Interpretation and Expected Signals

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~1.45 | Singlet | 9H | C(CH₃)₃ | Characteristic signal for the nine equivalent protons of the Boc group.[6] |

| ~2.30 - 2.90 | Multiplets | 4H | Morpholine CH₂ (ring) | Protons on carbons adjacent to the ring nitrogen. |

| ~3.50 | Singlet | 2H | Ar-CH₂-N | Benzylic protons, appear as a singlet due to no adjacent protons. |

| ~3.60 - 4.00 | Multiplets | 5H | Morpholine CH, CH₂O (ring) | Protons on carbons adjacent to the ring oxygen and the C2 proton. |

| ~3.20 | Multiplet | 2H | C2-CH₂-N | Protons of the methylene linker at position 2. |

| ~2.90 | Singlet | 3H | N-CH₃ | Methyl group attached to the carbamate nitrogen. |

| ~7.25 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons of the benzyl group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~28.4 | C(CH₃)₃ | Methyl carbons of the Boc group.[9] |

| ~35.0 | N-CH₃ | Methyl group on the carbamate nitrogen. |

| ~50.0 - 55.0 | Morpholine CH₂, C2-CH₂-N | Aliphatic carbons of the morpholine ring and side chain. |

| ~63.0 | Ar-CH₂-N | Benzylic carbon. |

| ~67.0 | Morpholine CH₂O | Carbons adjacent to the ring oxygen. |

| ~75.0 | Morpholine CH | Carbon at position 2 of the morpholine ring. |

| ~80.0 | C(CH₃)₃ | Quaternary carbon of the Boc group.[9] |

| ~127.0 - 130.0 | Aromatic CH | Aromatic carbons of the benzyl group. |

| ~138.0 | Aromatic quat. C | Quaternary aromatic carbon attached to the benzylic CH₂. |

| ~156.0 | C=O (Carbamate) | Carbonyl carbon of the Boc group.[9] |

Mass Spectrometry (MS)

Causality: Mass spectrometry is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to unequivocally determine the molecular formula, serving as a powerful validation of the compound's elemental composition.[10][11]

Experimental Protocol: Electrospray Ionization - High Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. The expected protonated molecule [M+H]⁺ should be observed.

-

Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass. The mass error should be within a low tolerance (typically < 5 ppm).

Data Interpretation and Expected Fragmentation

-

Expected Ion: For C₁₇H₂₆N₂O₃, the monoisotopic mass is 306.1943 Da. The primary ion observed in positive mode ESI-HRMS will be the protonated molecule, [M+H]⁺.

-

Calculated Exact Mass of [M+H]⁺: 307.2016 Da

-

Key Fragmentation Pathways: Tandem MS (MS/MS) can reveal structural information. Common fragmentation would include the loss of the benzyl group, loss of the Boc group, or cleavage of the morpholine ring.

Caption: Plausible fragmentation pathways in tandem mass spectrometry.

Chromatographic Purity Assessment

Causality: While spectroscopy confirms structure, chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the gold standard in the pharmaceutical industry for separating the main compound from any impurities, such as starting materials, by-products, or degradation products.[12][13] This analysis is critical for ensuring the quality and safety of the material for its intended application.[14]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

System: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes. This must be optimized to ensure good resolution between the main peak and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (due to the benzyl group's chromophore).

-

Sample Preparation: Prepare a sample solution at ~1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile/Water). Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Data Interpretation and Acceptance Criteria

-

The result is a chromatogram showing peaks over time. The main peak corresponds to the target compound.

-

Purity is calculated by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

For a pharmaceutical intermediate, a typical acceptance criterion is a purity of ≥95% .

Table 3: Sample HPLC Purity Data Representation

| Peak No. | Retention Time (min) | Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.45 | 15,200 | 0.4 | Impurity |

| 2 | 12.68 | 3,750,000 | 99.1 | Product |

| 3 | 14.12 | 19,000 | 0.5 | Impurity |

| Total | | 3,784,200 | 100.0 | |

Consolidated Characterization Summary

This table provides a quick-reference summary of the essential data required to confirm the identity and purity of a batch of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate.

| Analysis | Parameter | Expected Result |

| ¹H NMR | Diagnostic Peak | Sharp singlet at ~1.45 ppm (9H integration) |

| Aromatic Region | Multiplet at ~7.25-7.40 ppm (5H integration) | |

| ¹³C NMR | Carbonyl Peak | Signal at ~156.0 ppm |

| Boc Group Carbons | Signals at ~80.0 ppm (quat. C) and ~28.4 ppm (CH₃) | |

| HRMS | [M+H]⁺ Ion | Measured exact mass within 5 ppm of 307.2016 Da |

| HPLC | Purity (Area %) | ≥ 95% |

| Retention Time | Consistent under a defined analytical method |

Conclusion

The comprehensive characterization of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate is a critical, multi-faceted process that underpins its reliable use in research and drug development. A combination of NMR spectroscopy for definitive structural elucidation, high-resolution mass spectrometry for molecular formula confirmation, and HPLC for purity quantification provides a self-validating system of analysis. Adherence to the detailed protocols and interpretation frameworks outlined in this guide ensures that scientists and researchers can proceed with confidence, knowing that the identity, structure, and purity of their material are rigorously established and documented. This analytical rigor is the foundation upon which successful scientific discovery is built.

References

-

ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020 Mar;40(2):709-752. Available from: [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Available from: [Link]

-

Acquavia M. A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available from: [Link]

-

Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

-

ResearchGate. Mass spectra of morpholine cation and fragment ions. Available from: [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]

-

NIH PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available from: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

-

PubChem. tert-butyl N-(morpholin-2-ylmethyl)carbamate. Available from: [Link]

-

ResearchGate. The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Available from: [Link]

-

NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. Available from: [Link]

-

Pharmtech.com. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

-

Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

YouTube. The Principle of HPLC and Its application in Pharmaceutical Analysis. Available from: [Link]

-

NIH PMC. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Available from: [Link]

-

SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Available from: [Link]

-

NIH PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

-

NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Next Peptide. Tert-Butyl ((4-Benzylmorpholin-2-Yl)Methyl)Carbamate. Available from: [Link]

-

ChemBK. tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate. Available from: [Link]

-

PubChem. tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. Available from: [Link]

-

NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. 146944-34-5 | Tert-Butyl ((4-Benzylmorpholin-2-Yl)Methyl)Carbamate | Next Peptide [nextpeptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 12. medjpps.com [medjpps.com]

- 13. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 14. njlabs.com [njlabs.com]

"Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate chemical properties"

An In-Depth Technical Guide to the Chemical Properties of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate

Introduction

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate is a multifaceted organic compound that holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique molecular architecture, which combines a benzyl group, a morpholine ring, and a tert-butyl carbamate (Boc) protecting group, makes it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Molecular Structure

The structural foundation of tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate is key to its chemical behavior and utility.

-

IUPAC Name: tert-butyl ((4-benzylmorpholin-2-yl)methyl)carbamate

-

CAS Number: 146944-34-5[1]

-

Molecular Formula: C₁₇H₂₆N₂O₃[1]

-

Molecular Weight: 306.40 g/mol

The molecule is characterized by three primary structural components:

-

Tert-butyl carbamate (Boc) group: This functional group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions. The bulky nature of the tert-butyl group provides steric hindrance, which enhances the stability of the protected amine against enzymatic degradation.[2]

-

Benzyl group: Attached to the morpholine nitrogen, the benzyl group introduces aromaticity and lipophilicity to the molecule, which can be crucial for modulating the pharmacokinetic properties of derivative compounds.

-

Morpholine ring: A six-membered heterocycle containing both an oxygen and a nitrogen atom, the morpholine moiety often improves the aqueous solubility and metabolic stability of drug candidates.[2]

Below is a diagram illustrating the logical relationship between the structural components and their functional implications.

Caption: Core structural components and their functional roles.

Physicochemical Properties

The physical and chemical properties of tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate are summarized in the table below. It is important to note that some of these values are predicted based on its structure and data from analogous compounds due to limited experimental data in public literature.

| Property | Value/Description | Source |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Moderately soluble in polar aprotic solvents such as DMF and DMSO.[2] | [2] |

| Stability | Stable under ambient conditions. May undergo hydrolysis in strongly acidic or basic environments, leading to the removal of the Boc group.[2] | [2] |

| pKa | Not available | |

| logP | Not available |

Spectroscopic Analysis

The structural characterization of tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate can be achieved through various spectroscopic techniques. The expected spectral data, based on its structure and data from similar compounds, are as follows:

-

¹H NMR Spectroscopy:

-

δ 1.40-1.50 (s, 9H): Protons of the tert-butyl group.

-

δ 2.40-2.80 (m, 6H): Protons on the morpholine ring carbons adjacent to the nitrogen and the benzylic methylene protons.

-

δ 3.50-3.90 (m, 5H): Protons on the morpholine ring carbons adjacent to the oxygen and the methylene protons attached to the carbamate nitrogen.

-

δ 4.80-5.00 (br s, 1H): N-H proton of the carbamate.

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

-

¹³C NMR Spectroscopy:

-

δ 28.5: Carbon atoms of the tert-butyl group.

-

δ 45.0-68.0: Carbon atoms of the morpholine ring and the benzylic carbon.

-

δ 79.0-80.0: Quaternary carbon of the tert-butyl group.

-

δ 127.0-138.0: Aromatic carbons of the benzyl group.

-

δ 156.0: Carbonyl carbon of the carbamate group.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 307.20

-

Key Fragments: Loss of the tert-butyl group ([M-56]⁺), loss of the Boc group ([M-100]⁺), and the benzyl fragment ([C₇H₇]⁺ at m/z 91).[3]

-

Synthesis and Reactivity

A plausible synthetic route for tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate involves a multi-step process, which is a common strategy in the synthesis of complex organic molecules.

Experimental Protocol: A Plausible Synthetic Route

-

Step 1: N-Benzylation of Morpholine-2-methanol.

-

To a solution of morpholine-2-methanol in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine or diisopropylethylamine.

-

Cool the mixture to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain 4-benzylmorpholine-2-methanol.

-

-

Step 2: Conversion of the Alcohol to a Leaving Group.

-

Dissolve the 4-benzylmorpholine-2-methanol in an anhydrous solvent like dichloromethane.

-

Cool to 0 °C and add a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) in the presence of a base (e.g., triethylamine).

-

Stir at 0 °C for a few hours. The alcohol is converted into a better leaving group (mesylate or tosylate).

-

-

Step 3: Nucleophilic Substitution with Azide.

-

Dissolve the resulting mesylate or tosylate in a polar aprotic solvent such as DMF.

-

Add sodium azide and heat the reaction mixture.

-

After the reaction is complete, cool to room temperature and perform an aqueous workup to isolate the azide intermediate.

-

-

Step 4: Reduction of the Azide to an Amine.

-

Reduce the azide to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂/Pd-C).

-

-

Step 5: Boc Protection of the Amine.

-

Dissolve the resulting amine in a solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

-

Stir at room temperature until the reaction is complete.

-

Purify the final product, tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate, by column chromatography.

-

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for synthesis and characterization.

Applications in Research and Drug Development

The structural features of tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate make it a compound of interest in the synthesis of novel therapeutic agents.

-

As a Protected Building Block: The primary application of this compound is as a protected building block. The Boc-protected amine allows for selective reactions at other positions of the molecule without affecting the amine functionality. The Boc group can be easily removed under acidic conditions when the amine is needed for a subsequent reaction.[2]

-

Role of the Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry. Its presence can improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability, which are crucial for oral bioavailability.

-

Influence of the Benzyl Group: The benzyl group can be involved in hydrophobic interactions with biological targets. It also provides a site for further functionalization to explore the structure-activity relationship (SAR) of a series of compounds.

While specific therapeutic applications of tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate itself are not documented, carbamate derivatives are known to be used in the development of drugs for various conditions, including neurodegenerative diseases, epilepsy, and hepatitis C.[4]

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate, safety precautions should be based on data from structurally related compounds.

-

Potential Hazards:

-

Safe Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[7]

-

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

-

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Conclusion

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate is a valuable chemical entity with properties that make it highly useful in the synthesis of complex organic molecules, particularly in the context of drug discovery. Its combination of a protected amine, a versatile morpholine scaffold, and a modifiable benzyl group provides a platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in a research setting.

References

- Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)

- tert-butyl N-(morpholin-2-ylmethyl)carbamate | C10H20N2O3 | CID 19081107 - PubChem. (URL: )

- SAFETY D

- SAFETY D

- Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)

- SAFETY D

- Tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate Shanghai Macklin Biochemical Co., Ltd - ChemBK. (URL: )

- 146944-34-5 | Tert-Butyl ((4-Benzylmorpholin-2-Yl)Methyl)

- tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem. (URL: )

- A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

Sources

- 1. chembk.com [chembk.com]

- 2. Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate () for sale [vulcanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-butyl N-(morpholin-2-ylmethyl)carbamate | C10H20N2O3 | CID 19081107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate

CAS Number: 169749-93-3 Molecular Formula: C₁₈H₂₈N₂O₃ Molecular Weight: 320.43 g/mol

Introduction and Structural Elucidation

Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate is a substituted morpholine derivative. The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The structure of this compound features a morpholine ring substituted at the 4-position with a benzyl group and at the 2-position with a methylaminomethyl group, which is protected by a tert-butoxycarbonyl (Boc) group. The presence of the N-benzyl group introduces lipophilicity, while the Boc-protected amine provides a handle for further synthetic modifications or acts as a crucial element for biological interactions.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate, aimed at researchers and professionals in the field of drug discovery and development.

Proposed Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a multi-step synthesis starting from simpler, commercially available precursors. The key bond formations to consider are the N-benzyl bond, the C-N bond of the methylcarbamate, and the construction of the substituted morpholine ring.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Protocol

A proposed three-step synthesis is outlined below, starting from 2-(aminomethyl)morpholine.

Step 1: N-Benzylation of 2-(Aminomethyl)morpholine

The introduction of the benzyl group onto the morpholine nitrogen can be achieved via reductive amination or direct alkylation. Reductive amination with benzaldehyde is a common and effective method.

-

Reaction: 2-(Aminomethyl)morpholine reacts with benzaldehyde to form a Schiff base, which is then reduced in situ to the desired N-benzylated product.

-

Causality: This method is often preferred over direct alkylation with benzyl halides as it can minimize the risk of over-alkylation and quaternization of the amine.

Experimental Protocol:

-

To a solution of 2-(aminomethyl)morpholine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-benzyl-2-(aminomethyl)morpholine.

Step 2: N-Methylation of the Primary Amine

The primary amine of the 2-(aminomethyl) group can be selectively methylated using a variety of methods. A common approach is the Eschweiler-Clarke reaction.

-

Reaction: The N-benzylated intermediate is reacted with formaldehyde and formic acid to introduce the methyl group.

-

Causality: The Eschweiler-Clarke reaction is a mild and efficient method for the methylation of primary and secondary amines, typically proceeding with high yields.

Experimental Protocol:

-

To a solution of 4-benzyl-2-(aminomethyl)morpholine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37%, 2.2 eq).

-

Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours.

-

Cool the reaction to room temperature and basify with a concentrated solution of sodium hydroxide until the pH is >10.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting 4-benzyl-2-(methylaminomethyl)morpholine is often used in the next step without further purification.

Step 3: Boc Protection of the Secondary Amine

The final step involves the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group.

-

Reaction: The secondary amine reacts with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Causality: This is a standard and highly efficient method for the introduction of the Boc protecting group, which is stable under a wide range of conditions but can be easily removed under acidic conditions.

Experimental Protocol:

-

Dissolve 4-benzyl-2-(methylaminomethyl)morpholine (1.0 eq) in a solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate, by flash column chromatography.

Caption: Proposed forward synthesis workflow.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate can be predicted based on its structure.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | Pale-yellow to yellow-brown sticky oil or semi-solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. |

| pKa (most basic) | ~7.5 - 8.5 (predicted for the morpholine nitrogen) |

Analytical Data (Predicted)

The following spectral data are predicted based on the analysis of similar structures and functional groups.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 3.40-3.90 (m, 7H): Protons of the morpholine ring and the benzylic CH₂ group.

-

δ 2.80-3.20 (m, 4H): Protons of the CH₂ group attached to the carbamate and the N-methyl group of the carbamate.

-

δ 2.00-2.60 (m, 2H): Protons of the morpholine ring.

-

δ 1.45 (s, 9H): Protons of the tert-butyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.0-156.0: Carbonyl carbon of the carbamate.

-

δ 137.0-139.0: Quaternary aromatic carbon of the benzyl group.

-

δ 128.0-130.0: Aromatic carbons of the benzyl group.

-

δ 79.0-81.0: Quaternary carbon of the tert-butyl group.

-

δ 65.0-75.0: Carbons of the morpholine ring adjacent to oxygen and nitrogen.

-

δ 50.0-60.0: Benzylic carbon and other morpholine ring carbons.

-

δ 30.0-40.0: N-methyl carbon and the CH₂ carbon attached to the carbamate.

-

δ 28.5: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z: 321.2 [M+H]⁺, 343.2 [M+Na]⁺

-

Potential Applications in Drug Discovery and Development

The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1] Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, antidepressant, and neuroprotective effects.[2][3][4]

-

Central Nervous System (CNS) Drug Discovery: The physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, can improve the blood-brain barrier permeability of molecules.[1] N-benzylmorpholine derivatives, in particular, have been explored for their potential in treating various CNS disorders.

-

Oncology: The morpholine scaffold is present in several anticancer agents. For instance, derivatives of benzomorpholine have been investigated as EZH2 inhibitors for the treatment of non-small cell lung cancer.[4] The subject compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential anticancer activity.

-

Scaffold for Library Synthesis: Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate is a versatile building block for the synthesis of compound libraries. The Boc-protecting group can be readily removed under acidic conditions to reveal a secondary amine, which can then be further functionalized to generate a diverse range of derivatives for biological screening.

Safety and Handling

As with any chemical compound, Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the synthetic versatility of a Boc-protected amine. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource for researchers engaged in the design and development of new pharmaceuticals.

References

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

- Cignarella, G., et al. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

- Ciancetta, A., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Li, Y., et al. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.

- Ortiz, K. G., et al.

-

PubChem. N-Benzoylmorpholine. Available from: [Link]

- Heiran, R., et al. Biological activities of morpholine derivatives and molecular targets involved.

- Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

- Sameaa, E. O., et al.

- Sameaa, E. O., et al. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.

-

PubChem. 4-Benzylmorpholine. Available from: [Link]

- Khan, I., et al. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules.

- Zhao, B., et al. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

ResearchGate. N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Available from: [Link]

- Jain, A., & Sahu, S. K.

-

ResearchGate. Morpholines. Synthesis and Biological Activity. Available from: [Link]

-

PubChem. tert-butyl N-(morpholin-2-ylmethyl)carbamate. Available from: [Link]

- Karagiorgis, V., et al. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules.

-

ResearchGate. A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P®). Available from: [Link]

- Tsougos, I., et al. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Applied Sciences.

- Google Patents. Process of making derivatives of substituted morpholines.

-

ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Available from: [Link]

- Gayen, S., et al. Cross-Linked Poly-4-Acrylomorpholine: A Flexible and Reversibly Compressible Aligning Gel for Anisotropic NMR Analysis of Peptides and Small Molecules in Water.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Synthesis of 2-Substituted Morpholines: Strategies, Mechanisms, and Protocols

Abstract: The 2-substituted morpholine is a privileged heterocyclic scaffold, integral to the structure of numerous FDA-approved pharmaceuticals and bioactive compounds due to its favorable influence on physicochemical and pharmacokinetic properties.[1][2][3] However, the stereocontrolled synthesis of this motif, particularly with substitution at the C2-position adjacent to the ring oxygen, presents significant challenges owing to steric and electronic factors.[4][5] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for achieving the enantioselective synthesis of 2-substituted morpholines. We will dissect three principal strategic blueprints: post-cyclization stereocenter formation via asymmetric hydrogenation, concurrent stereocenter installation through asymmetric cyclization, and pre-cyclization approaches utilizing the chiral pool. By explaining the causality behind experimental choices, detailing validated protocols, and illustrating key mechanisms, this whitepaper serves as a practical and authoritative resource for navigating this critical area of medicinal chemistry.

Introduction: The Significance of the 2-Substituted Morpholine Scaffold

The morpholine ring is a cornerstone in modern medicinal chemistry, frequently incorporated by drug designers to improve aqueous solubility, metabolic stability, and target binding.[2] When chirality is introduced, particularly at the C2-position, it unlocks the potential for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity. Examples of bioactive molecules featuring this chiral core underscore its importance in drug discovery.[4][6]

Despite its value, the asymmetric synthesis of 2-substituted morpholines is notably more challenging than that of their 3-substituted counterparts. The primary difficulty arises from the congested environment and electron-rich nature of the substrates required for forming the stereocenter adjacent to the oxygen atom, which can lead to low reactivity and difficulty in achieving high levels of stereocontrol.[4][5] This guide systematically explores the methodologies developed to overcome these hurdles.

A Strategic Blueprint for Asymmetric Synthesis

The creation of the C2-stereocenter in a morpholine ring can be conceptually categorized into three distinct strategic approaches, each with its own set of advantages and limitations.[4][7][8] The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.

Caption: Overview of the three primary strategies for chiral 2-substituted morpholine synthesis.

Strategy A: Asymmetric Hydrogenation of Dehydromorpholines (Post-Cyclization)

Arguably the most powerful and atom-economical approach for this challenge is the asymmetric hydrogenation of a pre-formed, prochiral dehydromorpholine.[4][9] This method transforms a planar, achiral substrate into a chiral product with high efficiency and enantioselectivity.

Expertise & Causality: The Rhodium/Bisphosphine Catalytic System

A breakthrough in this area was the development of a rhodium catalyst complexed with a bisphosphine ligand possessing a large bite angle, such as the Shi K-Phos (SKP) ligand.[4][8][10]

-

Causality of the Large Bite Angle: A larger bite angle in the phosphine ligand forces the P-Rh-P bond angle to be wider. This geometric constraint creates a more rigid and well-defined chiral pocket around the metal center. When the dehydromorpholine substrate coordinates to the rhodium, this chiral environment forces the substrate to adopt a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen, thereby dictating the stereochemical outcome of the reaction with high fidelity.

Deuterium-labelling experiments have provided mechanistic insight, confirming that the hydrogenation occurs exclusively across the C=C double bond of the enamide tautomer of the dehydromorpholine.[9]

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Data Presentation: Substrate Scope

The robustness of this method is demonstrated by its tolerance for a wide range of substituents on the 2-position aryl ring, consistently delivering high yields and exceptional enantioselectivity.

| Entry | R Group (Substituent) | Yield (%) | ee (%) |

| 1 | H (Phenyl) | >99 | 92 |

| 2 | 4-F | >99 | 92 |

| 3 | 4-Cl | >99 | 93 |

| 4 | 4-CF₃ | >99 | 94 |

| 5 | 4-MeO | >99 | 94 |

| 6 | 2-Me | >99 | 99 |

| 7 | 2-Cl | >99 | 99 |

| Data synthesized from representative results.[8][9] |

Experimental Protocol: Asymmetric Hydrogenation of 4-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine

This protocol is a self-validating system for achieving high enantiomeric excess.

-

Reactor Preparation: To a dried Schlenk tube equipped with a magnetic stir bar, add the Rh(I) precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., SKP) (1.05 mol%).

-

Catalyst Activation: Purge the tube with argon. Add 1.0 mL of degassed solvent (e.g., Dichloromethane). Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

-

Substrate Addition: Add the 4-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine substrate (1.0 equiv).

-

Hydrogenation: Transfer the Schlenk tube into a stainless-steel autoclave. Purge the autoclave three times with H₂ gas, then pressurize to 50 atm of H₂.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification & Analysis: Purify the residue by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis.[4][8]

Strategy B: Asymmetric Cyclization (Concurrent Stereocenter Formation)

This strategy involves reactions where the cyclization event that forms the morpholine ring is also the enantioselective step. Organocatalysis has emerged as a particularly effective tool for this purpose.

Expertise & Causality: Organocatalytic Enantioselective Chlorocycloetherification

A notable example is the synthesis of chlorinated 2,2-disubstituted morpholines from N-protected alkenols.[11] This reaction is catalyzed by a cinchona alkaloid-derived catalyst.

-

Causality of Catalysis: The cinchona alkaloid catalyst possesses a basic tertiary amine and a hydroxyl group (or derivative) that can engage in non-covalent interactions (e.g., hydrogen bonding). It is proposed that the catalyst activates the chlorinating agent (e.g., NCS) and the substrate's nitrogen simultaneously. This dual activation orients the substrate within a chiral environment, leading to a highly organized transition state where the intramolecular attack of the nitrogen onto the catalyst-activated chloronium intermediate proceeds from a specific face, thus yielding the product with high enantioselectivity.[11]

Caption: Proposed workflow for organocatalytic chlorocycloetherification.

Strategy C: The Chiral Pool Approach (Pre-Cyclization)

The most traditional and often highly practical strategy involves starting with a molecule that already contains the desired stereocenter. For 2-substituted morpholines, chiral 1,2-amino alcohols are ideal starting materials.[1][12] The challenge then becomes constructing the morpholine ring without disturbing the existing stereocenter.

Expertise & Causality: Modern Annulation with Ethylene Sulfate

Classic methods often involve multi-step sequences, such as reaction with chloroacetyl chloride followed by a hydride reduction, which can be inefficient.[13] A modern, greener alternative utilizes ethylene sulfate as a two-carbon linchpin.[1][14]

-

Causality of Selectivity: This method proceeds via a two-step, one-pot protocol. First, the primary amine of the chiral amino alcohol performs an Sₙ2 reaction with ethylene sulfate, selectively forming an N-monoalkylation product. The key to this methodology is the identification of conditions that favor this single alkylation over competing reactions. The resulting intermediate is then treated with a base (e.g., tBuOK), which deprotonates the hydroxyl group, triggering an intramolecular Sₙ2 cyclization to close the morpholine ring. This approach is redox-neutral, avoiding harsh reducing agents, and often proceeds in high yield.[1]

Experimental Protocol: Synthesis of (R)-2-Benzylmorpholine from (R)-2-Amino-3-phenyl-1-propanol

-

N-Alkylation: To a solution of (R)-2-amino-3-phenyl-1-propanol (1.0 equiv) in a suitable solvent (e.g., THF), add ethylene sulfate (1.1 equiv) at room temperature.

-

Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.

-

Cyclization: Cool the reaction mixture to 0 °C. Add potassium tert-butoxide (tBuOK) (2.5 equiv) portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until cyclization is complete.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to yield the enantiomerically pure (R)-2-benzylmorpholine.[1]

Comparative Analysis & Future Outlook

The choice of synthetic strategy is a critical decision in any drug development campaign.

| Strategy | Key Advantages | Key Limitations | Ideal For |

| A: Asymmetric Hydrogenation | High efficiency & ee, atom-economical, broad substrate scope, scalable.[4][8] | Requires synthesis of dehydromorpholine precursor; relies on precious metal catalysts. | Late-stage diversification and large-scale synthesis. |

| B: Asymmetric Cyclization | Novel bond formations, access to unique substitution patterns (e.g., quaternary centers).[11] | Can have a narrower substrate scope; catalyst development may be required. | Accessing complex or sterically hindered morpholines. |

| C: Chiral Pool | Utilizes readily available, often inexpensive chiral starting materials; high enantiopurity assured.[1] | Limited by the availability of the chiral starting pool; less flexible for analog synthesis. | Rapid synthesis of specific, well-defined targets. |

Future Outlook: The field of chiral morpholine synthesis continues to evolve. While rhodium-catalyzed asymmetric hydrogenation represents the current state-of-the-art for many 2-substituted targets, future research will likely focus on several key areas. The development of more general and cost-effective catalysts, including those based on earth-abundant metals or advanced organocatalysts, is a primary goal. Furthermore, the application of biocatalysis, using engineered enzymes to perform key transformations, holds immense promise for developing highly selective and sustainable manufacturing processes.[15][16] Finally, novel photocatalytic methods may unlock new reaction pathways for constructing these valuable scaffolds from simple precursors.[3][17]

References

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14232–14237. [Link][4][5][7][8]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link][9]

-

Zhai, L., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link][10]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

(Author not available). (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

-

Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372–4378. [Link][11]

-

(Author not available). (n.d.). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications (RSC Publishing). [Link]

-

(Author not available). (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron Letters, 40(40), 7227–7230. [Link]

-

(Author not available). (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... ResearchGate. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

-

(Author not available). (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development. [Link]

-

(Author not available). (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

-

(Author not available). (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link][14]

-

(Author not available). (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

-

(Author not available). (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B. [Link]

-

(Author not available). (n.d.). Example of intramolecular cyclization for morpholine ring formation... ResearchGate. [Link][13]

-

(Author not available). (n.d.). 2-Substituted chiral morpholines as bioactive compounds. ResearchGate. [Link][6]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][1]

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link][17]

-

(Author not available). (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. [Link]

-

(Author not available). (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link][2]

-

(Author not available). (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link][3]

-

(Author not available). (n.d.). Enantioselective synthesis of morpholine... ResearchGate. [Link]

-

(Author not available). (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

-

He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. [Link][15]

-

(Author not available). (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link][16]

-

(Author not available). (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

-

(Author not available). (n.d.). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

(Author not available). (2023). Intramolecular Cyclization. Encyclopedia MDPI. [Link]

-

(Author not available). (2014). New opportunities for biocatalysis: Driving the synthesis of chiral chemicals. ResearchGate. [Link]

-

(Author not available). (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

-

(Author not available). (n.d.). N-methylmorpholine N-oxide (NMO). Organic Chemistry Portal. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Morpholine synthesis [organic-chemistry.org]

- 15. jocpr.com [jocpr.com]

- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Boc-Protected Morpholine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its capacity to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2][3][4] Its integration into drug candidates often improves aqueous solubility, metabolic stability, and target engagement.[1][3][5] This guide provides a detailed examination of the synthesis and strategic application of tert-butyloxycarbonyl (Boc)-protected morpholine derivatives, which serve as critical intermediates in the construction of complex pharmaceutical agents. We will explore the causality behind synthetic choices, provide validated experimental protocols for synthesis and deprotection, and analyze case studies of approved drugs to illustrate the indispensable role of this moiety in contemporary drug discovery.

Introduction: The Morpholine Moiety and the Rationale for Boc Protection

The Morpholine Scaffold: A Pillar of Medicinal Chemistry

The six-membered morpholine ring, containing both an ether and a secondary amine, is a ubiquitous feature in a multitude of approved drugs.[1][6][7] Its value stems from a unique combination of properties:

-

Physicochemical Advantages: The presence of the oxygen atom renders the ring nitrogen less basic (pKa ≈ 8.4) compared to piperidine, which is often beneficial for optimizing a drug's ionization state at physiological pH.[4] This modulation helps to balance solubility and membrane permeability, critical factors for oral bioavailability and distribution to target tissues, including crossing the blood-brain barrier.[8][9]

-

Metabolic Stability: The morpholine ring itself is generally robust to metabolic oxidation.[1][8][9] While oxidation of the ring can occur, as seen in the metabolism of Linezolid, it often leads to inactive metabolites, providing a predictable metabolic fate.[10][11]

-

Synthetic Versatility: Morpholine derivatives are synthetically accessible through various well-established routes, making them attractive building blocks for medicinal chemists.[1][2][12]

The Imperative of Amine Protection: The Role of the Boc Group

In multi-step organic synthesis, the nucleophilicity and basicity of the morpholine nitrogen must be masked to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a premier choice for this purpose.

Why Boc? The Causality Behind the Choice:

-

Robustness: The Boc group is stable to a wide range of non-acidic reagents and reaction conditions, including many nucleophiles, bases, and reductive/oxidative conditions. This stability is crucial for ensuring its integrity during the assembly of complex molecular architectures.

-

Facile and Clean Cleavage: Its removal is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[13] The byproducts of this deprotection are volatile (tert-butyl cation, which forms isobutylene, and carbon dioxide), simplifying purification of the final amine product.[14]

-

Orthogonality: The Boc group's acid-lability makes it orthogonal to many other protecting groups, such as the benzyl (Bn) and benzyloxycarbonyl (Cbz) groups (removed by hydrogenolysis) and the fluorenylmethyloxycarbonyl (Fmoc) group (removed by base). This orthogonality is fundamental to strategic, multi-step synthesis.

Synthesis of Boc-Protected Morpholine Intermediates

The construction of chiral, substituted Boc-protected morpholines is a key step in the synthesis of many modern pharmaceuticals. One efficient and commonly employed strategy starts from readily available chiral synthons like epichlorohydrin.

Representative Synthetic Workflow: (S)-N-Boc-2-hydroxymethylmorpholine

The chiral building block (S)-N-Boc-2-hydroxymethylmorpholine is a precursor for various bioactive molecules.[15][16][17] A robust synthesis can be achieved from (S)-epichlorohydrin, a route that avoids chromatographic purification, making it highly scalable.[15][16]

Caption: General workflow for the synthesis of a chiral Boc-protected morpholine.

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

This protocol is adapted from established, scalable syntheses.[15][16]

Step 1: Synthesis of 1-((2-hydroxyethyl)amino)-3-(2-hydroxyethoxy)propan-2-ol

-

To a solution of diethanolamine (5 equivalents) in ethanol, add sodium iodide (0.1 equivalents).

-

Heat the mixture to 60°C and add (S)-epichlorohydrin (1 equivalent) dropwise over 1 hour.

-

Maintain the reaction at 60°C for 12-16 hours, monitoring by TLC or LC-MS until the epichlorohydrin is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

-

The resulting crude intermediate is typically used directly in the next step without further purification.

Step 2: Boc Protection

-

Dissolve the crude triol intermediate in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and sodium bicarbonate (3 equivalents).

-

Stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

-

Dissolve the crude Boc-protected intermediate from Step 2 in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Add potassium tert-butoxide (t-BuOK, 1.2 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound, tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.[18] This product is often of sufficient purity for subsequent steps.

Strategic Application in Drug Discovery: Case Studies

The Boc-protected morpholine scaffold is not merely a synthetic convenience; it is a key component in the assembly of drugs where the final morpholine moiety is critical for the desired biological activity and pharmacokinetic profile.

Case Study 1: Aprepitant (Emend®) - An NK1 Receptor Antagonist

Aprepitant is an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy.[19][20] Its structure features a complex, highly substituted morpholine core.[19][21][22]

-

Role of the Morpholine Ring: The morpholine ring in Aprepitant acts as a rigid scaffold, correctly orienting the three crucial substituent groups—the fluorophenyl group, the bis(trifluoromethyl)phenylethoxy group, and the triazolinone methyl group—for high-affinity binding to the neurokinin 1 (NK1) receptor.[9][21] This precise spatial arrangement is fundamental to its antagonist activity.[9]

-

Synthetic Implication: The synthesis of Aprepitant relies on the careful construction of this substituted morpholine ring, where protecting group strategies, including the use of Boc or related carbamates, are essential to control reactivity and stereochemistry during the assembly of its multiple chiral centers.[19][21]

Case Study 2: Linezolid (Zyvox®) - An Oxazolidinone Antibiotic

Linezolid was the first member of the oxazolidinone class of antibiotics and is critical for treating infections caused by resistant Gram-positive bacteria.[10][11][23]

-

Role of the Morpholine Ring: The N-morpholino group on the phenyl ring of Linezolid is crucial for its antibacterial activity and pharmacokinetic profile.[23][24] It enhances the compound's potency and contributes to its favorable metabolic properties.[24] The primary metabolism occurs via oxidation of the morpholine ring to inactive metabolites, providing a clear and safe elimination pathway.[10][11]

-

Synthetic Implication: The synthesis involves coupling a morpholine unit to a fluoronitrobenzene precursor. In more complex analogues, a Boc-protected morpholine derivative might be used to facilitate coupling reactions before a final deprotection step.

Case Study 3: Gefitinib (Iressa®) - An EGFR Inhibitor

Gefitinib is a targeted cancer therapy used in non-small cell lung cancer for patients with specific EGFR mutations.[25][26]

-

Role of the Morpholine Ring: The morpholino-propoxy side chain at the 6-position of the quinazoline core is a key feature. This group enhances the solubility and overall drug-like properties of the molecule, contributing to its oral bioavailability.[25][27] The metabolism of Gefitinib involves oxidation of this morpholine ring.[25][28]

-

Synthetic Implication: The synthesis involves attaching the morpholino-propoxy side chain to the quinazoline core. Using a Boc-protected morpholine derivative would be a standard approach if modifications were needed on the morpholine nitrogen itself during the synthetic route.

| Drug | Therapeutic Class | Contribution of Morpholine Moiety |

| Aprepitant | NK1 Antagonist / Antiemetic | Rigid scaffold for precise substituent orientation, essential for receptor binding.[9][20][21] |

| Linezolid | Oxazolidinone Antibiotic | Enhances antibacterial potency and provides a predictable metabolic pathway.[10][24] |

| Gefitinib | EGFR Inhibitor / Anticancer | Improves physicochemical properties like solubility, enhancing oral bioavailability.[25][27] |

The Critical Deprotection Step: Releasing the Active Amine

The final and often critical step in utilizing a Boc-protected morpholine intermediate is the removal of the Boc group to unmask the secondary amine. This allows the nitrogen to participate in key interactions with the biological target or to be used in a final synthetic transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The standard method for Boc cleavage uses a strong acid like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[14]

Caption: Mechanism of TFA-mediated Boc deprotection.

The mechanism proceeds via four key steps:[13]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and formation of an unstable carbamic acid.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.

-

Protonation: The newly formed free amine is protonated by the excess acid, yielding the amine trifluoroacetate salt.

Validated Protocol for Boc Deprotection

Safety Precaution: This procedure must be performed in a well-ventilated fume hood as it releases CO₂ gas and involves a corrosive acid. Do not perform in a sealed vessel.[29]

-

Dissolve the Boc-protected morpholine derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0°C using an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v). For a 1:1 ratio, the TFA is added to the substrate solution.[30]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with additional DCM or toluene (3x) can help remove residual TFA.

-

The crude product is the trifluoroacetate salt of the amine, which is often a solid or oil.

-

Workup for Free Amine (if required):

-

Dissolve the crude salt in DCM or ethyl acetate.

-

Wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). Caution: CO₂ evolution will cause pressure buildup in the separatory funnel.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the free amine.

-

Conclusion and Future Outlook

Boc-protected morpholine derivatives are not merely passive intermediates but are enabling tools in modern drug discovery. They provide a robust and flexible strategy for incorporating the pharmacologically advantageous morpholine scaffold into complex, high-value molecules. The stability of the Boc group, combined with its clean and efficient removal, allows medicinal chemists to navigate intricate synthetic pathways with greater control and efficiency. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of well-designed building blocks like Boc-protected morpholines will remain a cornerstone of successful therapeutic design, enabling the creation of next-generation medicines with improved efficacy and safety profiles.

References

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate, [Link]

-

PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems, [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry, [Link]

-

Aprepitant. Wikipedia, [Link]

-

Aprepitant. bionity.com, [Link]

-

Linezolid. PubChem, [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed, [Link]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. PubMed, [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications, [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, [Link]

-

Linezolid. StatPearls - NCBI Bookshelf, [Link]

-

Full article: Linezolid: a review of its properties, function, and use in critical care. Taylor & Francis Online, [Link]